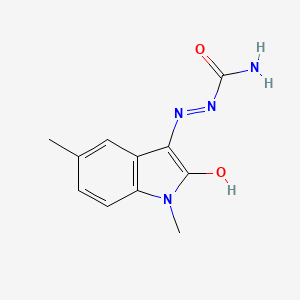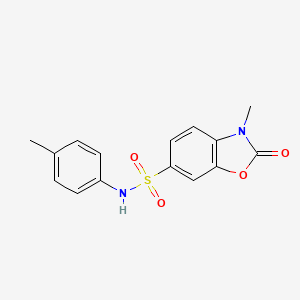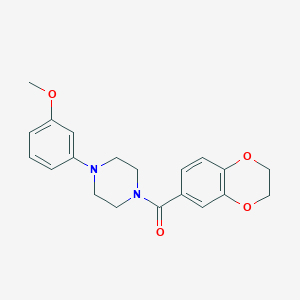![molecular formula C15H26N2O3 B5681409 N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide, also known as Suvorexant, is a novel orexin receptor antagonist that was approved by the FDA in 2014 for the treatment of insomnia. This compound has been the subject of extensive scientific research due to its unique mechanism of action and potential therapeutic applications. In
Wirkmechanismus
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide works by blocking the action of orexin, a neuropeptide that regulates wakefulness and arousal. Orexin is produced by a small group of neurons in the hypothalamus and is involved in the regulation of sleep, appetite, and energy expenditure. By blocking the action of orexin, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce wakefulness and increase sleep duration. It has also been shown to reduce the frequency and severity of nocturnal awakenings. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to regulate the activity of the hypothalamic-pituitary-adrenal axis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of sleep and wakefulness. Another advantage is that it has been extensively studied in clinical trials, which provides a wealth of data on its safety and efficacy. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its long-term effects and potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide. One area of research is the development of new orexin receptor antagonists with improved selectivity and efficacy. Another area of research is the exploration of the potential therapeutic applications of this compound in a variety of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of this compound, particularly in terms of its potential for tolerance and dependence.
Synthesemethoden
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide can be synthesized using a multi-step process starting from 1-cyclopentyl-3-hydroxyurea. The synthesis involves the reaction of 1-cyclopentyl-3-hydroxyurea with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with 1,3-propanediol to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can improve sleep quality and reduce the time it takes to fall asleep. It has also been shown to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c18-13-6-3-11-20-15(13)7-9-17(10-8-15)14(19)16-12-4-1-2-5-12/h12-13,18H,1-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUDLSZPBLDFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC3(CC2)C(CCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)


![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)

![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
![4-[(2-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681417.png)



![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)